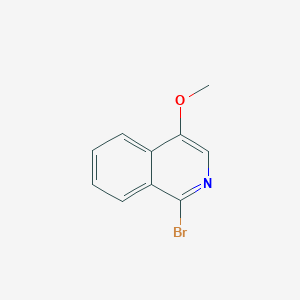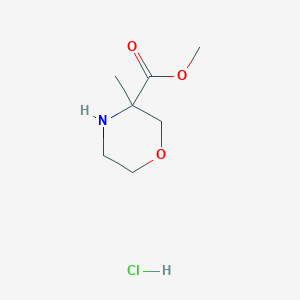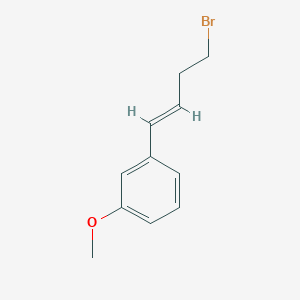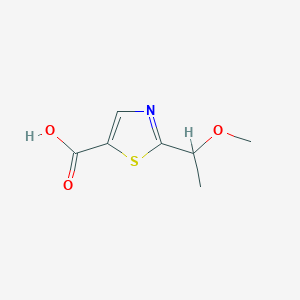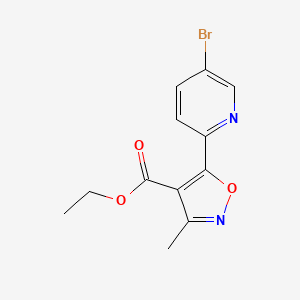
5-(5-溴-吡啶-2-基)-3-甲基-异恶唑-4-羧酸乙酯
描述
“5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester” is a complex organic compound that contains several functional groups. It has a pyridine ring (a six-membered aromatic ring with one nitrogen atom), an isoxazole ring (a five-membered ring with one nitrogen atom and one oxygen atom), a carboxylic acid ester group, and a bromine atom. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring might be formed through a condensation reaction, the isoxazole ring might be formed through a cyclization reaction, and the carboxylic acid ester group might be introduced through an esterification reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and isoxazole rings would likely contribute to the compound’s aromaticity and stability. The bromine atom would be a heavy, polarizable atom that could engage in halogen bonding interactions. The carboxylic acid ester group would be a polar, potentially reactive group .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced with other groups through nucleophilic substitution reactions. The carboxylic acid ester group could be hydrolyzed to form a carboxylic acid and an alcohol. The compound could also potentially participate in cycloaddition reactions due to the presence of the isoxazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make the compound relatively rigid. The bromine atom and the carboxylic acid ester group would make the compound polar, which could influence its solubility and reactivity .
科学研究应用
合成和化学应用
5-(5-溴-吡啶-2-基)-3-甲基-异恶唑-4-羧酸乙酯由于其复杂的结构,主要应用于有机合成和化学转化领域。该化合物作为各种合成过程中的重要中间体,有助于创造结构多样的分子。例如,它已被用于分子内环化过程中,如合成 5-硫代亚甲基-4,5,6,7-四氢呋并[2,3-c]吡啶-2-羧酸乙酯 (Remizov 等人,2019)。此类反应对于生成在包括药物化学和材料科学在内的各个领域具有潜在应用的新化合物至关重要。
X 射线粉末衍射研究
除了其合成应用外,5-(5-溴-吡啶-2-基)-3-甲基-异恶唑-4-羧酸乙酯还一直是 X 射线粉末衍射研究的主题,这对于理解化学化合物的晶体结构至关重要。此类分析对于确定分子内原子的排列至关重要,并且在制药等领域至关重要,其中晶体结构可以影响药物的性质和功效 (Wang 等人,2017)。
功能化异恶唑的支架
该化合物还充当合成高度功能化异恶唑(一类重要的杂环化合物)的便捷支架。这些功能化异恶唑由于其多样的生物活性而在制药和农化研究中得到广泛应用 (Ruano 等人,2005)。能够从 5-(5-溴-吡啶-2-基)-3-甲基-异恶唑-4-羧酸乙酯等单一支架生成多种异恶唑衍生物对于加速药物发现和开发过程至关重要。
安全和危害
属性
IUPAC Name |
ethyl 5-(5-bromopyridin-2-yl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-3-17-12(16)10-7(2)15-18-11(10)9-5-4-8(13)6-14-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMAYWRKZVHOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)
![1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1376047.png)



![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)
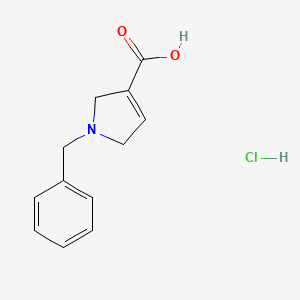
![Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376061.png)

![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)
